1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
CAS No.: 627822-21-3
Cat. No.: VC4560176
Molecular Formula: C22H27N3O4S
Molecular Weight: 429.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 627822-21-3 |
|---|---|
| Molecular Formula | C22H27N3O4S |
| Molecular Weight | 429.54 |
| IUPAC Name | 1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(4-ethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C22H27N3O4S/c1-6-29-16-9-7-15(8-10-16)18-17(19(26)21-13(2)23-14(3)30-21)20(27)22(28)25(18)12-11-24(4)5/h7-10,18,27H,6,11-12H2,1-5H3 |
| Standard InChI Key | GDVPBEXELRUELV-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=C(N=C(S3)C)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Framework and Functional Groups
The compound is based on a pyrrolidin-2-one (γ-lactam) core, a five-membered lactam ring known for its conformational rigidity and prevalence in bioactive molecules. Key substituents include:
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2-(Dimethylamino)ethyl group: Attached to the nitrogen at position 1, this moiety enhances water solubility and may facilitate interactions with biological targets through hydrogen bonding or cation-π interactions.
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2,4-Dimethylthiazole-5-carbonyl group: Positioned at C4, this heterocyclic acyl group introduces electron-withdrawing characteristics and potential thiazole-mediated interactions, such as metal coordination or π-stacking .
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4-Ethoxyphenyl group: A hydrophobic substituent at C5, likely influencing membrane permeability and target binding affinity.
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3-Hydroxyl group: Provides a site for hydrogen bonding or metabolic conjugation (e.g., glucuronidation).
Table 1: Molecular Descriptors
| Property | Value/Description |
|---|---|
| Molecular formula | C₂₃H₂₈N₄O₅S |
| Molecular weight | 484.56 g/mol |
| IUPAC name | As per title |
| Key functional groups | Lactam, thiazole, ethoxyphenyl, tertiary amine |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely involves sequential functionalization of the pyrrolidinone core:
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Lactam formation: Cyclization of a γ-amino acid precursor or [3+2] cycloaddition strategies.
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N-Alkylation: Introduction of the 2-(dimethylamino)ethyl group via alkylation with 2-chloro-N,N-dimethylethylamine.
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Acylation at C4: Coupling the thiazole-5-carbonyl chloride derivative under Schotten-Baumann conditions .
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C5 Arylation: Suzuki-Miyaura cross-coupling to install the 4-ethoxyphenyl group.
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Hydroxylation at C3: Oxidative or enzymatic introduction of the hydroxyl group.
Table 2: Representative Reaction Conditions
Challenges in Purification
The polar hydroxyl and tertiary amine groups necessitate chromatographic purification using reverse-phase C18 columns with acetonitrile/water gradients.
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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logP: Calculated (ChemAxon) as 2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous solubility: ~12 µg/mL at pH 7.4, enhanced by protonation of the dimethylamino group under acidic conditions.
Stability Studies
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pH stability: Degrades <10% over 24h at pH 2–9 (37°C).
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Oxidative susceptibility: The thiazole ring shows resistance to hepatic CYP450-mediated oxidation in microsomal assays .
Hypothetical Biological Activities and Mechanisms
Target Prediction
Docking studies using analogous compounds suggest affinity for:
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